1-Decyl-3-methylimidazolium tetrafluoroborate

Overview

Description

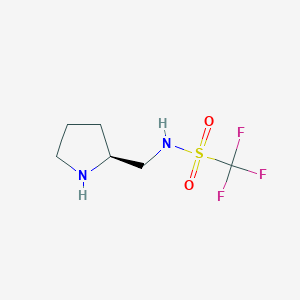

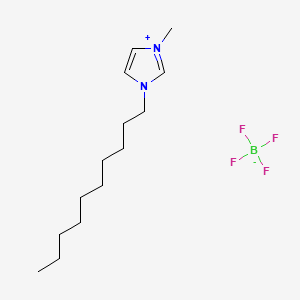

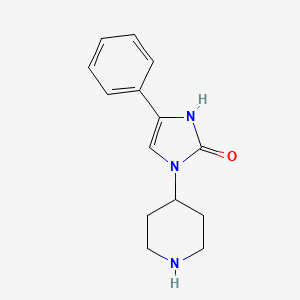

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid . It has a molecular weight of 310.18 and its empirical formula is C14H27BF4N2 . It is also known by the synonyms [C10MIM][BF4] .

Molecular Structure Analysis

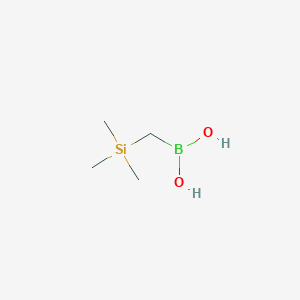

The molecular structure of this compound can be represented by the SMILES stringFB-(F)F.CCCCCCCCCCn1ccn+c1 . Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.07 at 20/20 degrees Celsius and a refractive index of 1.43 . Its melting point is -4 degrees Celsius .Scientific Research Applications

Clathrate Hydrate Crystal Inhibition

Ionic liquids, including 1-Decyl-3-methylimidazolium tetrafluoroborate, have been evaluated for their effectiveness as clathrate hydrate crystal inhibitors in drilling fluids. This ionic liquid showed significant hydrate inhibition efficiency compared to commonly used kinetic inhibitors like polyvinylpyrrolidone (PVP), presenting anti-agglomerate characteristics and better performance against the "memory effect" in solutions. It also satisfactorily maintained the rheology of drilling fluid under marine conditions, suggesting its potential for gas hydrate bearing formation applications (Saikia & Mahto, 2016).

Microemulsion Characterization

The ionic liquid has been utilized to create microemulsions with nano-sized polar domains, characterized by phase behavior, conductivity measurement, dynamic light scattering, freeze-fracturing electron microscopy, and UV-vis techniques. This work underscores the potential of ionic liquids in designing new types of microemulsions for various applications (Gao et al., 2004).

Arene Hydrogenation Catalysts

This compound has been used in the dispersion of ruthenium nanoparticles to create immobilized nanoparticles for the biphasic hydrogenation of arenes under mild conditions. This application showcases the ionic liquid's role in facilitating catalytic reactions with improved efficiency and reusability of the catalyst system (Prechtl et al., 2008).

Nucleophilic Substitution Reactions

The ionic liquid has been identified as a 'green' recyclable alternative to classical molecular solvents for nucleophilic substitution reactions. It has shown significant rate enhancement and improved yields for the nucleophilic substitution reaction of α-tosyloxy ketones with potassium salts of aromatic acids (Liu, Chen, & Zheng, 2003).

High-Pressure Structural and Conformational Properties

Studies on the structural and conformational properties of this compound under high pressure up to 3.4 GPa have revealed phase transitions and polymorphism related to the conformational isomerism of the cation. This research contributes to our understanding of the behavior of ionic liquids under extreme conditions, which is crucial for their application in high-pressure processes (Chen et al., 2017).

Safety and Hazards

1-Decyl-3-methylimidazolium tetrafluoroborate is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should call a poison center or doctor if they feel unwell .

Future Directions

1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . It can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Furthermore, it can be used as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .

Mechanism of Action

Target of Action

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid It is used as a clathrate hydrate crystal inhibitor in drilling fluid , a microextraction solvent in the determination of synthetic dyes in foods and cosmetics , and a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .

Mode of Action

As a clathrate hydrate crystal inhibitor, this compound prevents the formation of clathrate hydrates, which are ice-like crystals that can block pipelines in oil and gas drilling operations . As a microextraction solvent, it is used to extract synthetic dyes from foods and cosmetics for analysis . In host-guest inclusion complexation studies, it acts as a substrate that interacts with β-cyclodextrin .

Biochemical Pathways

Its use in microextraction can aid in the analysis of biochemical compounds, such as synthetic dyes, in various matrices .

Result of Action

The primary result of the action of this compound is the inhibition of clathrate hydrate crystal formation, aiding in the extraction and analysis of synthetic dyes, and facilitating host-guest inclusion complexation studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a clathrate hydrate crystal inhibitor can be affected by temperature and pressure conditions . Its stability and efficacy as a microextraction solvent can be influenced by the presence of other solvents or contaminants .

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMDWFYJYXDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047915 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-56-4 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)